molecular formula C20H20ClNO3S B14991254 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B14991254
M. Wt: 389.9 g/mol
InChI Key: JSRAOMKBBQPBKE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Coupling with furan and thiophene derivatives: The phenoxy intermediate is then coupled with furan-2-carbaldehyde and thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts to ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(2-Chlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-Chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C20H20ClNO3S/c1-14-11-16(7-8-19(14)21)25-15(2)20(23)22(12-17-5-3-9-24-17)13-18-6-4-10-26-18/h3-11,15H,12-13H2,1-2H3

InChI Key

JSRAOMKBBQPBKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CO2)CC3=CC=CS3)Cl

Origin of Product

United States

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